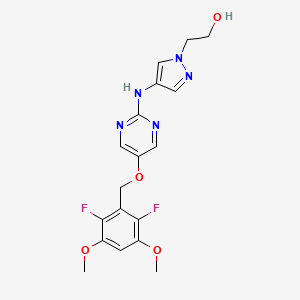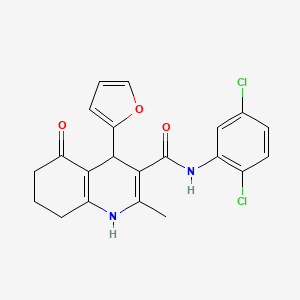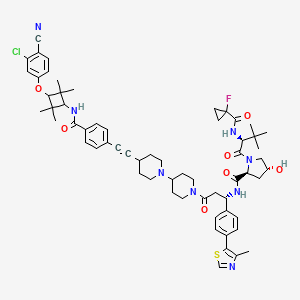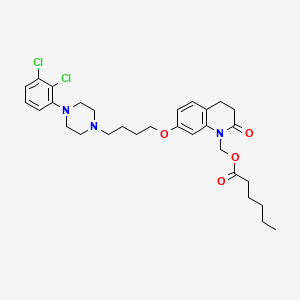
ASP5878
Overview
Description
ASP5878 is a novel inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4. It has shown significant potential in inhibiting the growth of fibroblast growth factor 19-expressing hepatocellular carcinoma . This compound is currently under development and has demonstrated promising results in preclinical studies .
Mechanism of Action
ASP5878, also known as ASP-5878, C0Z095LL72, 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-, ASP 5878 [WHO-DD], or Asp 5878, is a novel small-molecule inhibitor that targets fibroblast growth factor receptors (FGFRs) .
Target of Action
This compound primarily targets FGFRs 1, 2, 3, and 4 . These receptors play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound inhibits the kinase activity of FGFRs . Upon binding to these receptors, this compound prevents their dimerization and autophosphorylation, thereby inhibiting the activation of downstream signaling cascades .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several intracellular signaling pathways involved in cell growth, differentiation, and survival . For instance, it inhibits the phosphorylation of FGFR4 and its downstream signaling molecules .
Pharmacokinetics
This compound is administered orally . It has been evaluated in a phase 1 clinical trial, where it was administered as a single dose and multiple doses in patients with solid tumors . The study investigated the safety, tolerability, and antitumor effect of this compound .
Result of Action
This compound has shown potential antineoplastic activity . It has been found to potently suppress the growth of FGF19-expressing hepatocellular carcinoma cell lines . In addition, it has been shown to induce apoptosis in certain cell lines . In vivo studies have demonstrated that oral administration of this compound can induce sustained tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in tumors, such as FGFR mutations, can affect the efficacy of this compound . Furthermore, the development of resistance to other treatments, such as gemcitabine or adriamycin, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, this compound inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of this compound at 3 mg/kg induced sustained tumor regression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study, this compound elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg
Metabolic Pathways
Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .
Subcellular Localization
Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .
Preparation Methods
The synthesis of ASP5878 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques commonly used in the pharmaceutical industry .
Chemical Reactions Analysis
ASP5878 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ASP5878 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of fibroblast growth factor receptors.
Biology: It is used to investigate the role of fibroblast growth factor receptors in various biological processes.
Comparison with Similar Compounds
ASP5878 is unique in its ability to inhibit multiple fibroblast growth factor receptors with high potency. Similar compounds include:
Erdafitinib: Another inhibitor of fibroblast growth factor receptors, but with different selectivity and potency profiles.
Infigratinib: A selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, but not 4.
Pemigatinib: An inhibitor of fibroblast growth factor receptors 1, 2, and 3, used for the treatment of cholangiocarcinoma.
This compound stands out due to its broad inhibition of all four fibroblast growth factor receptors and its potential therapeutic applications in hepatocellular carcinoma .
Properties
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)


![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)




